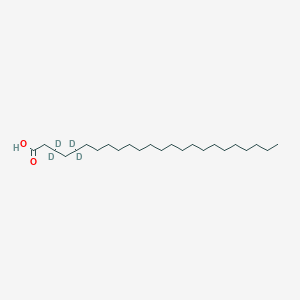
2-Allyloxycarbonylamino-2-methyl-propionic acid
Übersicht
Beschreibung
2-Allyloxycarbonylamino-2-methyl-propionic acid (2-AMPA) is an organic compound that belongs to the class of compounds known as amides. It is a colorless solid with a melting point of 145°C and a boiling point of 206°C. 2-AMPA is an important building block in organic synthesis and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of various polymers and other materials.
Wissenschaftliche Forschungsanwendungen
2-Allyloxycarbonylamino-2-methyl-propionic acid has been used in various scientific research applications. It has been used as a probe molecule for studying the structure and dynamics of proteins and other biological macromolecules. It has also been used for studying the structure and dynamics of lipids and other biomolecules. Additionally, 2-Allyloxycarbonylamino-2-methyl-propionic acid has been used in the synthesis of various polymers and other materials.
Wirkmechanismus
2-Allyloxycarbonylamino-2-methyl-propionic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor found in the central nervous system. When bound to the receptor, 2-Allyloxycarbonylamino-2-methyl-propionic acid activates the receptor and triggers a cascade of events that lead to an increase in intracellular calcium levels. This increase in calcium levels is responsible for the physiological effects of 2-Allyloxycarbonylamino-2-methyl-propionic acid.
Biochemical and Physiological Effects
2-Allyloxycarbonylamino-2-methyl-propionic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is an important signaling molecule in the body. Additionally, 2-Allyloxycarbonylamino-2-methyl-propionic acid has been shown to increase the production of dopamine, which is an important neurotransmitter in the brain. It has also been shown to increase the production of serotonin, which is another important neurotransmitter in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-Allyloxycarbonylamino-2-methyl-propionic acid has several advantages for lab experiments. It is relatively inexpensive and readily available. It is also relatively easy to synthesize and store. Additionally, it has a relatively low toxicity and is not a controlled substance. However, there are some limitations to using 2-Allyloxycarbonylamino-2-methyl-propionic acid in lab experiments. It has a relatively low solubility in water and thus may not be suitable for certain experiments. Additionally, it can be difficult to accurately measure its concentration in solution.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-Allyloxycarbonylamino-2-methyl-propionic acid. One potential area of research is the development of novel synthetic methods for the synthesis of 2-Allyloxycarbonylamino-2-methyl-propionic acid. Additionally, further research could be done to better understand the mechanism of action of 2-Allyloxycarbonylamino-2-methyl-propionic acid and its effects on various biochemical and physiological processes. Additionally, research could be done to explore the potential therapeutic applications of 2-Allyloxycarbonylamino-2-methyl-propionic acid, such as its use as an antidepressant or anticonvulsant. Finally, research could be done to explore the potential applications of 2-Allyloxycarbonylamino-2-methyl-propionic acid in materials science, such as its use in the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
2-methyl-2-(prop-2-enoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-4-5-13-7(12)9-8(2,3)6(10)11/h4H,1,5H2,2-3H3,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLDKLMWCNZANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyloxycarbonylamino-2-methyl-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



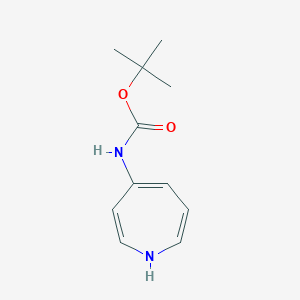
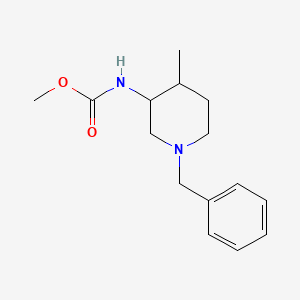
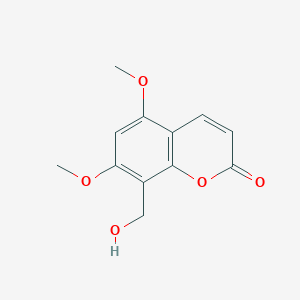
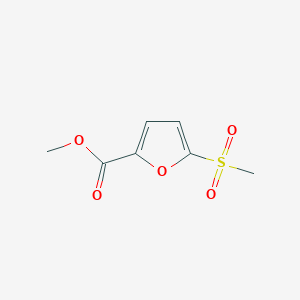
![Methyl 4-[(2-ethoxyphenyl)amino]-6-fluoroquinoline-2-carboxylate](/img/structure/B3090155.png)
![[2-(5-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3090156.png)

![11,12-Didehydro-|A-oxodibenz[b,f]azocine-5(6H)-pentanoic acid](/img/structure/B3090160.png)
![Bis(2-methyl-2-propanyl)(1-{(3aS,4R,6aR)-2,2-dimethyl-6-[(trityloxy)methyl]-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate](/img/structure/B3090165.png)


![Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B3090196.png)
![[(R)-(+)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-n-2-propenyl]iridium(III)](/img/structure/B3090209.png)
